molecular formula C6H13NO2 B13786392 Leucine,l,[3,4,5-3H]

Leucine,l,[3,4,5-3H]

Cat. No.: B13786392
M. Wt: 149.25 g/mol
InChI Key: ROHFNLRQFUQHCH-RXAPIVOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucine,l,[3,4,5-3H] is a radiolabeled form of the essential amino acid leucine, where tritium atoms replace hydrogen atoms at the 3, 4, and 5 positions. This compound is widely used in biochemical and physiological research to study protein synthesis, metabolism, and cellular functions due to its radioactive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Leucine,l,[3,4,5-3H] is synthesized by introducing tritium atoms into the leucine molecule. The process typically involves the catalytic hydrogenation of leucine in the presence of tritium gas. The reaction conditions include a controlled environment with specific temperature and pressure settings to ensure the efficient incorporation of tritium atoms .

Industrial Production Methods

Industrial production of Leucine,l,[3,4,5-3H] involves large-scale synthesis using specialized reactors designed to handle radioactive materials. The process includes purification steps to isolate the radiolabeled leucine from other by-products and ensure high radiochemical purity .

Chemical Reactions Analysis

Types of Reactions

Leucine,l,[3,4,5-3H] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of leucine can produce ketoisocaproate and other oxidized derivatives .

Scientific Research Applications

Mechanism of Action

Leucine,l,[3,4,5-3H] exerts its effects by being incorporated into proteins during synthesis. The radiolabeled leucine is taken up by cells and incorporated into newly synthesized proteins, allowing researchers to track protein synthesis and degradation. The compound also activates the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which plays a crucial role in regulating cell growth, metabolism, and protein synthesis .

Comparison with Similar Compounds

Leucine,l,[3,4,5-3H] is unique due to its radiolabeled nature, which allows for precise tracking in biochemical studies. Similar compounds include:

Leucine,l,[3,4,5-3H] stands out due to its specific labeling positions, which can provide more detailed insights into metabolic pathways and protein synthesis processes.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

149.25 g/mol

IUPAC Name

(2S)-2-amino-3,3,4,5,5,5-hexatritio-4-(tritritiomethyl)pentanoic acid

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1T3,2T3,3T2,4T

InChI Key

ROHFNLRQFUQHCH-RXAPIVOSSA-N

Isomeric SMILES

[3H]C([3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[C@@H](C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)N

Origin of Product

United States

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